Amino-PEG3-C2-sulfonic acid

Description

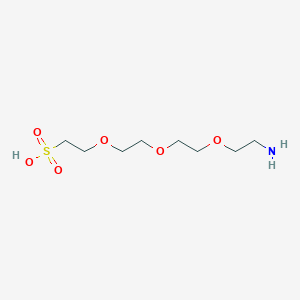

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPOASHUHFFELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190252 | |

| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-43-5 | |

| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG3-C2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule of significant interest in the fields of pharmaceutical sciences and biotechnology. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses a hydrophilic backbone that imparts favorable solubility and pharmacokinetic properties to conjugated molecules.[1] Its terminal amino and sulfonic acid groups offer versatile handles for covalent modification, making it a valuable tool in the construction of complex biomolecules and drug delivery systems.[1][2] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Data Presentation

This compound is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3][4] The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its length and composition can significantly impact the efficacy of the resulting molecule. The hydrophilic nature of the PEG chain in this compound can enhance the aqueous solubility of the PROTAC, a critical factor for drug development.[1]

| Property | Value | Citation(s) |

| Chemical Formula | C8H19NO6S | [4] |

| Molecular Weight | 257.3 g/mol | [4] |

| CAS Number | 1817735-43-5 | [4] |

| Appearance | Solid powder or oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage Conditions | Store at -20°C under a dry, inert atmosphere | [3][4] |

Key Applications and Signaling Pathways

The primary application of this compound is in the synthesis of PROTACs. The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

Representative Synthesis of a Short-Chain Amino-PEG-Sulfonic Acid

While a specific protocol for this compound is not publicly available, a representative synthesis can be outlined based on established chemical principles. This would typically involve a multi-step process starting from a readily available PEGylated precursor. A plausible, though not definitive, route could involve the reaction of an amino-PEG alcohol with a sulfonating agent, or the modification of a pre-formed PEG-sulfonate. For instance, a general method for the sulfonation of a PEG derivative involves reacting it with a sulfonating agent like chlorosulfonic acid.[]

Materials:

-

Amino-PEG3-OH (or a similarly sized amino-PEG alcohol)

-

Chlorosulfonic acid

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., silica (B1680970) gel chromatography)

Procedure:

-

Dissolve the starting amino-PEG alcohol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add the base to the reaction mixture.

-

In a separate flask, prepare a solution of chlorosulfonic acid in the same anhydrous solvent.

-

Add the chlorosulfonic acid solution dropwise to the cooled amino-PEG alcohol solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of the quenching solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel chromatography to obtain the final amino-PEG-sulfonic acid.

Bioconjugation via Amide Bond Formation

The primary amine of this compound can be readily conjugated to carboxylic acids on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically facilitated by a coupling agent.

Materials:

-

Carboxylic acid-containing molecule (e.g., protein, peptide)

-

This compound

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Reaction buffer (if working with proteins)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the appropriate solvent or buffer.

-

In a separate vial, dissolve this compound in the same solvent.

-

To the solution of the carboxylic acid-containing molecule, add the coupling agent and the base.

-

Stir the mixture for a short period to activate the carboxylic acid.

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Allow the reaction to proceed at room temperature for a specified time (typically 1-24 hours), with gentle stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

-

Once the reaction is complete, quench any unreacted coupling agent according to the manufacturer's instructions.

-

Purify the resulting conjugate using an appropriate method to remove unreacted starting materials and byproducts.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it particularly well-suited for the construction of PROTACs and other complex bioconjugates. The experimental protocols provided herein offer a starting point for the effective utilization of this molecule in various research applications. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like this compound is expected to grow.

References

An In-depth Technical Guide to Amino-PEG3-C2-sulfonic acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its core structure, physicochemical properties, and its critical role as a linker in bioconjugation. Detailed, plausible experimental protocols for its synthesis and application are presented, alongside structured data tables for easy reference. Furthermore, key conceptual frameworks, including the PROTAC signaling pathway and a general experimental workflow for bioconjugation, are visualized using DOT language diagrams to facilitate a deeper understanding of its application.

Core Structure and Physicochemical Properties

This compound, systematically named 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethane-1-sulfonic acid, is characterized by a terminal primary amine group and a terminal sulfonic acid group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain.[1][2] The PEG component, consisting of three ethylene (B1197577) glycol units, imparts increased water solubility to the molecule and any conjugate it is a part of.[1][3] The amine group serves as a versatile reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters, while the sulfonic acid provides a stable, negatively charged moiety.[1][3]

Chemical Structure

The chemical structure of this compound is illustrated below:

SMILES: NCCOCCOCCOCCS(=O)(O)=O[4]

InChI Key: KIPOASHUHFFELG-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H19NO6S | [4] |

| Molecular Weight | 257.30 g/mol | [4] |

| CAS Number | 1817735-43-5 | [4] |

| Appearance | Colorless to light yellow oil | [4] |

| Solubility | Soluble in DMSO, Water, DMF | [3][4] |

| Storage Conditions | -20°C, stored under nitrogen | [4] |

Applications in Drug Development

The primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The hydrophilic nature of the PEG chain in this compound can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[1]

Beyond PROTACs, this linker can be utilized in other bioconjugation applications where a hydrophilic spacer with terminal amine and sulfonic acid functionalities is desired.[1]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Monoprotection of Tetraethylene Glycol

-

Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-Boc-protected tetraethylene glycol by column chromatography on silica (B1680970) gel.

Step 2: Tosylation of the Free Hydroxyl Group

-

Dissolve the mono-Boc-protected tetraethylene glycol (1 equivalent) in anhydrous DCM and cool to 0°C.

-

Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 3: Azide (B81097) Substitution

-

Dissolve the tosylated intermediate (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) and heat the reaction mixture to 80-90°C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azido (B1232118) intermediate.

Step 4: Reduction of the Azide to a Primary Amine

-

Dissolve the azido intermediate (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add triphenylphosphine (B44618) (1.5 equivalents) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting Boc-protected amino-PEG3-alcohol by column chromatography.

Step 5: Introduction of the Sulfonic Acid Moiety

-

Dissolve the Boc-protected amino-PEG3-alcohol (1 equivalent) in anhydrous DCM and cool to 0°C.

-

Add triethylamine (2 equivalents) followed by the dropwise addition of 2-chloroethanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0°C for 2 hours and then at room temperature for an additional 4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude sulfonate ester.

-

Hydrolyze the sulfonate ester using a suitable base like sodium hydroxide (B78521) in a mixture of THF and water.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the sulfonic acid.

Step 6: Deprotection of the Amine Group

-

Dissolve the Boc-protected this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The final product, this compound, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Conjugation to a Carboxylic Acid-Containing Molecule

This protocol describes a general method for conjugating the primary amine of this compound to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Conjugation Reaction:

-

Dissolve this compound (1.2 equivalents) in the same anhydrous solvent.

-

Add the solution of the linker to the activated carboxylic acid species.

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

Monitor the progress of the reaction by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with a mild aqueous acid (e.g., 0.1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final conjugate product by an appropriate chromatographic method, such as silica gel chromatography or preparative HPLC.

-

Mandatory Visualizations

PROTAC Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, where this compound would function as the linker.

References

- 1. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 2. Amino-PEG3-sulfonic acid HCl salt, CAS 1817735-43-5 | AxisPharm [axispharm.com]

- 3. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 4. Buy 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride [smolecule.com]

An In-depth Technical Guide to Amino-PEG3-C2-sulfonic acid: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Amino-PEG3-C2-sulfonic acid, a bifunctional molecule increasingly utilized in the innovative field of targeted protein degradation. This document details its physicochemical characteristics, its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs), and provides illustrative experimental workflows and the underlying biological pathway.

Core Properties of this compound

This compound is a heterobifunctional linker composed of a three-unit polyethylene (B3416737) glycol (PEG) chain, an amino group, and a sulfonic acid group. This unique combination of functionalities imparts desirable properties for its application in constructing complex bioactive molecules.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 1817735-43-5 | [3] |

| Molecular Formula | C8H19NO6S | [3] |

| Molecular Weight | 257.30 g/mol | [3] |

| Appearance | Oil | [3][4] |

| Color | Colorless to light yellow | [3][4] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and water. | [2][3][4] |

| Storage Conditions | Store at -20°C under nitrogen for long-term stability. | [3] |

| In Solvent Storage | -80°C for up to 6 months; -20°C for up to 1 month (under nitrogen). | [3] |

Application in PROTAC Drug Development

The primary and most significant application of this compound is as a linker in the synthesis of PROTACs.[3][5][][7] PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[7][8]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[7][8][9]

The PEG component of this compound offers several advantages in PROTAC design:

-

Enhanced Solubility : The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[7][9][10]

-

Increased Flexibility : The PEG linker provides conformational flexibility, which can help the two ligands to simultaneously and optimally bind to their respective proteins, facilitating the formation of a productive ternary complex.[][8]

-

Improved Pharmacokinetics : PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[10][11]

The terminal amino and sulfonic acid groups provide versatile handles for conjugation to the target-binding ligand and the E3 ligase-recruiting ligand. The amino group can readily form stable amide bonds with carboxylic acids or activated esters.[2][12] The sulfonic acid group, being a strong acid, can be used in various coupling reactions, often after activation to a more reactive species like a sulfonyl chloride.[13][14]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of PROTACs are highly specific to the target protein and the chosen E3 ligase. Below are representative protocols for the synthesis of a PROTAC using a bifunctional linker and for the evaluation of its degradation activity.

Protocol 1: Synthesis of a PROTAC using a Bifunctional Linker

This protocol describes a general two-step synthesis of a PROTAC molecule, where a bifunctional linker, such as this compound, is sequentially coupled to the E3 ligase ligand and the target protein ligand.

Materials:

-

E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid).

-

Target protein ligand with a reactive functional group (e.g., a primary amine).

-

This compound linker.

-

Coupling reagents (e.g., HATU, HOBt) for amide bond formation.

-

Activating agent for sulfonic acid (e.g., thionyl chloride), if required.

-

Anhydrous solvents (e.g., DMF, DCM).

-

Purification supplies (e.g., HPLC system, silica (B1680970) gel).

Procedure:

-

Step A: Coupling of the Linker to the E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the mixture for 10 minutes at room temperature.

-

Add a solution of this compound (1 equivalent) in anhydrous DMF.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the product (E3 ligand-linker conjugate) by preparative HPLC.

-

-

Step B: Coupling of the E3 Ligand-Linker Conjugate to the Target Protein Ligand:

-

Activation of the sulfonic acid (if necessary): Convert the sulfonic acid of the purified conjugate to a more reactive sulfonyl chloride by treating with thionyl chloride.

-

Dissolve the target protein ligand (1 equivalent) in an appropriate anhydrous solvent.

-

Add the activated E3 ligand-linker conjugate (1 equivalent) and a suitable base.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by HRMS and NMR.

-

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines a typical workflow to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein.

-

Synthesized PROTAC and appropriate negative controls (e.g., a PROTAC with an inactive E3 ligase ligand).

-

Cell culture medium and supplements.

-

DMSO for compound dilution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC and control compounds in cell culture medium from a DMSO stock.

-

Treat the cells with the compounds at various concentrations for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the target protein and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

-

Experimental and Logical Workflows

The development of a successful PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC Development Workflow

The following diagram outlines a typical workflow for the design and evaluation of PROTACs.

Caption: A typical workflow for the design and evaluation of PROTACs.

This guide provides a foundational understanding of this compound and its role in the rapidly advancing field of targeted protein degradation. The provided data and protocols are intended to support researchers in the rational design and development of novel therapeutics.

References

- 1. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 2. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. chempep.com [chempep.com]

- 9. precisepeg.com [precisepeg.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonic acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Amino-PEG3-C2-sulfonic acid (CAS No. 1817735-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino-PEG3-C2-sulfonic acid, a bifunctional linker increasingly utilized in the field of targeted protein degradation. With the CAS number 1817735-43-5, this molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins. This document will delve into the physicochemical properties, synthesis, and application of this compound, offering detailed experimental protocols and a thorough examination of its role in the ubiquitin-proteasome pathway.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a terminal amine group and a sulfonic acid moiety.[1][2][3] Its structure is specifically designed for the modular construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The hydrophilic nature of the PEG chain in this compound enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability and clinical utility.[3] The terminal amine and sulfonic acid groups provide versatile handles for conjugation to various E3 ligase ligands and POI binders.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design and synthesis.

| Property | Value | Source |

| CAS Number | 1817735-43-5 | [6][7] |

| Molecular Formula | C8H19NO6S | [7][8] |

| Molecular Weight | 257.30 g/mol | [8][9] |

| Appearance | Solid powder or oil | [4][8] |

| Solubility | Soluble in water, DMSO, and DMF | [3][9] |

| Storage | Recommended storage at -20°C | [7] |

For enhanced solubility, it is recommended to warm the tube at 37°C and sonicate in an ultrasonic bath for a short period.[7]

Role in PROTAC-Mediated Protein Degradation

This compound serves as the linker component in a PROTAC molecule, which is fundamental to the process of targeted protein degradation via the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cellular pathway responsible for the degradation of most intracellular proteins. The process involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[10]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[10]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate (the POI) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[10]

The repeated addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a degradation signal recognized by the 26S proteasome.[5][11] The proteasome then unfolds, deubiquitinates, and proteolytically cleaves the target protein into small peptides.

PROTAC Mechanism of Action

A PROTAC molecule, synthesized using a linker like this compound, hijacks the UPS to induce the degradation of a specific POI.

Figure 1: PROTAC Mechanism of Action.

The workflow of PROTAC-mediated degradation is as follows:

-

The PROTAC molecule enters the cell.

-

The two ends of the PROTAC bind simultaneously to the POI and an E3 ubiquitin ligase, forming a ternary complex.[11]

-

The close proximity induced by the linker allows the E3 ligase to efficiently poly-ubiquitinate the POI.

-

The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[5]

-

The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

While specific, detailed experimental protocols for PROTACs utilizing this compound are often proprietary or found within patent literature, a general synthetic workflow can be outlined. The bifunctional nature of this linker allows for a modular and convergent synthesis strategy.

General PROTAC Synthesis Workflow

This protocol describes a representative synthetic route for assembling a PROTAC using a bifunctional linker like this compound. The synthesis typically involves the sequential conjugation of the POI-binding ligand and the E3 ligase ligand to the linker.

Figure 2: General PROTAC Synthesis Workflow.

Step 1: Conjugation of POI Ligand to the Linker

-

Reaction Setup: Dissolve the POI-binding ligand, which has a suitable reactive group (e.g., a carboxylic acid or an activated ester), and a molar equivalent of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Coupling Reagents: Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Conjugation of E3 Ligase Ligand to the POI-Linker Intermediate

-

Reaction Setup: Dissolve the purified POI-linker intermediate and a molar equivalent of the E3 ligase ligand (with a complementary reactive group) in an anhydrous solvent.

-

Coupling Reagents: Add the appropriate coupling reagents and base as described in Step 1.

-

Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere until completion.

-

Monitoring: Monitor the formation of the final PROTAC molecule by LC-MS.

-

Final Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule with high purity.

Characterization: The final PROTAC product should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile tool for researchers and drug developers in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilic properties, and bifunctional nature make it an ideal linker for the rational design and synthesis of potent and bioavailable PROTACs. A thorough understanding of its physicochemical properties and its role in the PROTAC mechanism of action is crucial for the successful development of novel therapeutics that can target previously "undruggable" proteins. The provided general experimental workflow serves as a foundational guide for the assembly of PROTACs using this key linker molecule.

References

- 1. Amino-PEG3-sulfonic acid HCl salt, CAS 1817735-43-5 | AxisPharm [axispharm.com]

- 2. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 3. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 氨基-PEG3-磺酸盐酸盐 - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]

- 7. This compound [cnreagent.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of Amino-PEG3-C2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Amino-PEG3-C2-sulfonic acid, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Core Concepts in Solubility

This compound possesses a unique chemical structure that dictates its solubility profile. The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a primary amine group, and a strongly acidic sulfonic acid group.[1][2] This combination of functional groups generally imparts good aqueous solubility.[1][2][3][4][5] The PEG chain and the sulfonic acid group are primarily responsible for its hydrophilicity, while the overall solubility is influenced by the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and closely related analogs. This data is essential for preparing stock solutions and for designing experiments involving this linker.

| Compound | Solvent | Solubility | Concentration (Molar) | Notes |

| This compound | DMSO | 100 mg/mL[6][7] | 388.65 mM[6][7] | Requires ultrasonication for dissolution. Hygroscopic DMSO can negatively affect solubility.[6][7] |

| This compound HCl salt | Water | Soluble[3] | - | Specific quantitative data not available. The presence of the salt form generally enhances aqueous solubility. |

| This compound HCl salt | DMSO | Soluble[3] | - | - |

| This compound HCl salt | DMF | Soluble[3] | - | - |

| Amino-PEG3-C2-acid (analog) | DMF | 3.33 mg/mL[8] | 15.05 mM[8] | Requires ultrasonication, warming, and heating to 60°C for dissolution.[8] |

| Amino-PEG3-C2-Amine (analog) | Water | 100 mg/mL[9][10] | 520.13 mM[9][10] | Requires ultrasonication for dissolution.[9][10] |

Experimental Protocols for Solubility Determination

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer (e.g., Phosphate Buffered Saline, PBS).

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric method)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

-

Centrifuge with a plate rotor

Procedure:

-

Preparation of Stock Solution:

-

Serial Dilution:

-

Perform serial dilutions of the DMSO stock solution in the 96-well plate to create a range of concentrations for the standard curve.

-

-

Solubility Assay:

-

Add the appropriate aqueous buffer (e.g., PBS) to the wells of a new 96-well plate.

-

Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration.

-

-

Detection and Quantification:

-

Nephelometry Method:

-

Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity (light scattering) indicates precipitation of the compound.

-

The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

-

-

UV/Vis Spectrophotometry Method (Direct UV Assay):

-

To separate any precipitated solid, centrifuge the plate at high speed.

-

Carefully transfer the supernatant to a new UV-transparent 96-well plate.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.

-

The concentration of the dissolved compound is calculated based on a standard curve of the compound in the assay buffer (or a solvent in which it is freely soluble). The solubility is the concentration at which the absorbance plateaus.

-

-

Visualizations

Structure-Solubility Relationship

The following diagram illustrates the key structural features of this compound and their influence on its solubility.

Caption: Structural features influencing the solubility of this compound.

Experimental Workflow for Solubility Assessment

The diagram below outlines a typical workflow for determining the kinetic solubility of a small molecule like this compound.

Caption: A generalized workflow for determining kinetic solubility.

References

- 1. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 2. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 3. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Amino-PEG3-C2-sulfonic acid synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for Amino-PEG3-C2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure incorporates a hydrophilic triethylene glycol (PEG3) spacer, a terminal primary amine for conjugation to carboxylic acids or NHS esters, and a sulfonic acid group that enhances water solubility.[3][4] This guide outlines a plausible and robust multi-step synthesis pathway for this linker, based on established chemical transformations of polyethylene (B3416737) glycol derivatives.[][6] The proposed pathway is designed for high fidelity and scalability, providing a foundation for laboratory-scale synthesis.

Proposed Synthesis Pathway Overview

The synthesis is proposed as a three-step sequence starting from a commercially available, selectively protected PEG derivative, Boc-NH-PEG3-CH2CH2-OH. This strategy ensures selective modification of the terminal hydroxyl group without affecting the amine.

The pathway involves:

-

Mesylation: Conversion of the terminal hydroxyl group of the Boc-protected amino-PEG alcohol into a good leaving group, a mesylate.

-

Sulfonation: Nucleophilic substitution of the mesylate with sodium sulfite (B76179) to introduce the sulfonic acid group.

-

Deprotection: Removal of the Boc (tert-Butyloxycarbonyl) protecting group under acidic conditions to yield the final product.

Below is a diagram illustrating the logical flow of the proposed synthesis.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG3-C2-O-mesylate

This step converts the terminal hydroxyl group into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Methodology:

-

Dissolve Boc-NH-PEG3-CH2CH2-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (B128534) (TEA, 1.5 eq) to the solution.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure mesylate.

| Parameter | Value | Reference |

| Starting Material | Boc-NH-(PEG)3-CH2CH2-OH | Commercially Available |

| Reagents | Methanesulfonyl chloride, Triethylamine | Standard Reagents |

| Solvent | Dichloromethane (DCM) | Standard Solvent |

| Typical Yield | 90-95% | [6] |

| Purity (Post-Column) | >98% | Estimated |

Step 2: Synthesis of Boc-NH-PEG3-C2-sulfonic acid, sodium salt

This step introduces the sulfonate group via a Strecker sulfite alkylation reaction.

Methodology:

-

Dissolve the Boc-NH-PEG3-C2-O-mesylate (1.0 eq) in a mixture of ethanol (B145695) and water.

-

Add sodium sulfite (Na₂SO₃, 1.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The remaining aqueous solution contains the sodium salt of the product. This can be used directly in the next step or purified. For purification, techniques like dialysis or size-exclusion chromatography can be employed to remove excess salts.

| Parameter | Value | Reference |

| Starting Material | Boc-NH-(PEG)3-CH2CH2-OMs | From Step 1 |

| Reagents | Sodium Sulfite | Standard Reagent |

| Solvent | Ethanol/Water mixture | Common Solvent System |

| Typical Yield | 75-85% | Estimated from similar reactions |

| Purity | >95% | Estimated |

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group to liberate the primary amine.

Methodology:

-

Dissolve the crude or purified Boc-NH-PEG3-C2-sulfonic acid, sodium salt in DCM.

-

Add trifluoroacetic acid (TFA, 10-20 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting product is the TFA salt. To obtain the zwitterionic form or the HCl salt, further processing is required. For the HCl salt, dissolve the residue in a minimal amount of water and add a 2M HCl solution in diethyl ether, followed by precipitation.

-

The final product can be purified by preparative HPLC or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Boc-NH-(PEG)3-CH2CH2-SO3Na | From Step 2 |

| Reagents | Trifluoroacetic Acid (TFA) or HCl | Standard Deprotection Agents |

| Solvent | Dichloromethane (DCM) | Standard Solvent |

| Typical Yield | 95-99% (quantitative) | [6] |

| Purity (Post-HPLC) | >98% | Estimated |

Characterization Data Summary

The following table summarizes the expected characterization data for the final product, this compound (Molecular Formula: C₈H₁₉NO₆S, Molecular Weight: 257.30 g/mol ).[7]

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the ethylene (B1197577) glycol protons, the two methylene (B1212753) groups of the C2 linker, and signals indicating the presence of both amino and sulfonic acid terminal groups. |

| ¹³C NMR | Resonances for the carbons in the PEG backbone and the ethyl linker. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 258.1, [M-H]⁻ at m/z 256.1 |

| FT-IR (cm⁻¹) | Broad O-H stretch (from SO₃H), N-H stretches (~3300-3400), C-H stretches (~2870), S=O stretches (~1170-1200), C-O-C ether stretch (~1100).[8] |

Workflow and Logical Relationships

The entire process from starting material to final product, including quality control checks, is depicted in the workflow diagram below.

Caption: Experimental workflow from starting material to final product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 3. Amino-PEG3-sulfonic acid HCl salt,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 4. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [cnreagent.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of PEG in Amino-PEG3-C2-sulfonic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core functions of the polyethylene (B3416737) glycol (PEG) component in Amino-PEG3-C2-sulfonic acid, a heterobifunctional linker of significant interest in advanced bioconjugation and pharmaceutical development. We will delve into its structural impact on physicochemical properties, its role in optimizing molecular interactions, and provide detailed experimental frameworks for its application.

Executive Summary

This compound is a specialized chemical linker featuring a primary amine, a three-unit polyethylene glycol (PEG) chain, an ethyl (C2) spacer, and a terminal sulfonic acid group.[1][2] This architecture makes it a valuable tool in bioconjugation, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1] The PEG component is not merely a passive spacer; it is a critical determinant of the linker's functionality, profoundly influencing the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugate.[][4]

The Pivotal Role of the PEG3 Moiety

The defining feature of this linker is its short, discrete PEG chain (n=3). This component imparts several crucial properties that are essential for its function in complex biological systems.

Enhanced Hydrophilicity and Solubility

The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of the linker and any molecule it is conjugated to.[5][6] This is a paramount advantage when working with hydrophobic drugs or large biomolecules that have poor solubility in physiological buffers.[5] The sulfonic acid group further contributes to the compound's high water solubility.[6][7]

Flexible Spacer and Steric Hindrance Reduction

The PEG3 chain acts as a flexible, hydrophilic spacer. In applications like PROTACs, this flexibility is crucial for enabling the two ends of the chimera to simultaneously and effectively bind to the target protein and the E3 ligase, forming a stable and productive ternary complex.[][8] An optimal linker length and flexibility can facilitate the necessary protein-protein interactions for ubiquitination and subsequent degradation.[8][]

Influence on Pharmacokinetics and Metabolic Stability

PEGylation, even with short PEG chains, can influence the pharmacokinetic profile of a molecule. While longer PEG chains are known for extending the in-vivo half-life by increasing hydrodynamic volume and reducing renal clearance, shorter linkers like PEG3 also play a role.[10] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] The specific impact of a PEG3 linker on a PROTAC's metabolism and pharmacokinetics is an area of active investigation, with studies showing that it can lead to more rapid excretion of metabolites, potentially enhancing image contrast in diagnostic applications by reducing background signal.[12]

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer.[5][13] By incorporating a PEG linker, the resulting conjugate is often "shielded" from the immune system, reducing the likelihood of an antigenic response. This "stealth" property is critical for the development of therapeutic molecules.

Physicochemical Properties and Quantitative Data

While specific quantitative data for this compound is proprietary to manufacturers, the general effects of short PEG linkers on bioconjugates are well-documented. The table below summarizes these effects.

| Property | Influence of PEG3 Linker | General Quantitative Impact | Citation |

| Solubility | Significantly increases aqueous solubility. | Can increase solubility of hydrophobic molecules by orders of magnitude. | [5] |

| Hydrophilicity | High due to ethylene oxide repeats and sulfonic acid. | Contributes to a more favorable logP/logD for in-vivo applications. | [4] |

| Flexibility | Provides rotational freedom and flexibility. | Crucial for optimizing ternary complex formation in PROTACs. | [][11] |

| Metabolic Stability | Ether linkages can be sites of metabolism. | Can influence the rate of clearance and metabolite profile. | [11][12] |

| Immunogenicity | Generally reduces immunogenicity. | Masks epitopes on conjugated proteins, lowering immune response. | [5] |

Note: The exact quantitative impact is highly dependent on the specific molecule being conjugated.

Experimental Protocols

The following are detailed methodologies for the potential application of this compound in bioconjugation.

Protocol 1: Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid, using carbodiimide (B86325) chemistry.

Materials:

-

Molecule of Interest (MOI) with a carboxylic acid group.

-

This compound.

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

N-hydroxysuccinimide (NHS).

-

Anhydrous Dimethylformamide (DMF).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Purification system (e.g., HPLC, column chromatography).

Procedure:

-

Activation of Carboxylic Acid: a. Dissolve the MOI in anhydrous DMF. b. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

-

Conjugation Reaction: a. Dissolve this compound in the Reaction Buffer. b. Add the activated MOI-NHS ester solution to the linker solution. A 2-5 fold molar excess of the activated molecule may be used. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Purification: a. Purify the resulting conjugate using reverse-phase HPLC or another suitable chromatography method to separate the conjugate from unreacted starting materials.

-

Characterization: a. Confirm the identity and purity of the conjugate using LC-MS and NMR.

Visualizations

Structure and Functional Moieties

Caption: Functional components of this compound.

PROTAC Assembly Workflow

Caption: Simplified workflow for PROTAC synthesis.

Ternary Complex Formation

Caption: Role of the linker in mediating ternary complex formation.

Conclusion

The PEG3 moiety in this compound is a strategically incorporated component that provides critical functionalities beyond simple linkage. Its role in enhancing solubility, providing flexibility, and ensuring biocompatibility makes this linker a powerful tool for the design and synthesis of advanced bioconjugates, particularly in the development of next-generation therapeutics like PROTACs. Understanding the multifaceted contributions of the PEG component is essential for researchers and drug developers aiming to optimize the performance and clinical potential of their novel molecular entities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 10. PEGylated Protein Drugs | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. heterobifunctional pegs [jenkemusa.com]

The Pivotal Role of the Sulfonic Acid Group in Linker Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfonic acid groups into linker molecules represents a significant advancement in the fields of drug delivery, proteomics, and diagnostics. This technical guide provides a comprehensive overview of the function of the sulfonic acid moiety in linkers, with a focus on its impact on aqueous solubility, bioconjugation efficiency, and overall performance of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details quantitative data, experimental protocols, and visual workflows to support researchers in the design and application of next-generation linker technologies.

Core Functions of the Sulfonic Acid Group in Linkers

The sulfonic acid group (-SO₃H) is a strongly acidic and highly polar functional group that imparts several advantageous properties to linker molecules.[1][2] Its primary roles include:

-

Enhanced Aqueous Solubility: The high polarity of the sulfonate group significantly increases the water solubility of the linker and, consequently, the entire conjugate.[3][4] This is particularly crucial when dealing with hydrophobic drugs or biomolecules, preventing aggregation and improving handling and formulation.[3]

-

Biocompatibility: The presence of the charged sulfonate group can mimic the phosphate (B84403) backbone of nucleic acids or phosphorylated amino acids, often leading to improved biocompatibility and reduced non-specific binding.

-

Modulation of Physicochemical Properties: By introducing a sulfonic acid group, the overall charge, polarity, and hydrodynamic radius of a molecule can be fine-tuned, which can influence its pharmacokinetic and pharmacodynamic properties.

-

Catalytic Activity: In certain applications, such as in the development of metal-organic frameworks (MOFs), sulfonic acid-functionalized linkers can act as strong Brønsted acid catalysts.[5]

Data Presentation: The Impact of Sulfonation

The introduction of a sulfonic acid group can dramatically alter the physicochemical properties of a molecule. The following tables provide a summary of quantitative data illustrating these effects.

Enhancement of Aqueous Solubility

The most significant and widely exploited function of the sulfonic acid group in linkers is the enhancement of aqueous solubility. This property is critical for the successful formulation and delivery of many therapeutic and diagnostic agents.

| Compound | Original Solubility (µg/mL) | Sulfonated Form | Solubility of Sulfonated Form (µg/mL) | Fold Increase | Reference |

| Agomelatine | Low | Agomelatine besylate | Significantly Increased | ~200 (dissolution rate) | [6] |

| Butein | 3.15 | - | Not available | - | [7] |

| Alectinib HCl | Low | - | 547-fold (in solid dispersion) | 547 | [8] |

Catalytic Activity of Sulfonic Acid-Containing Materials

Sulfonic acid groups integrated into solid supports or linkers within materials like MOFs can serve as potent acid catalysts.

| Catalyst | Reaction | Conversion (%) | Time (h) | Temperature (°C) | Reference |

| AC-Ph-SO₃H | Esterification of palmitic acid | >95 | 6 | 65 | [9] |

| Sulfonated Nanoporous Carbon | Fischer esterification | ~90 | 1 | 70 | [10] |

| HSO₃Cl-ICG | Esterification of PFAD | 94.8 | - | - | [11] |

| PSS-ICG | Esterification of PFAD | 96.3 | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common sulfonic acid-containing linker, its conjugation to an antibody, and the subsequent characterization of the resulting ADC.

Synthesis of Sulfo-SMCC Linker

Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a widely used water-soluble heterobifunctional crosslinker.[12]

Materials:

-

4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid

-

N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

-

Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid and Sulfo-NHS (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) portion-wise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Evaporate the DMF under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Sulfo-SMCC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of Sulfo-SMCC to an Antibody

This two-step protocol first activates the antibody with the NHS ester of Sulfo-SMCC and then conjugates a thiol-containing payload.[1][9][13][14][15]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Sulfo-SMCC, freshly prepared solution in water or aqueous buffer

-

Thiol-containing payload (e.g., a cytotoxic drug with a free thiol)

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Desalting columns (e.g., Sephadex G-25)

-

Reducing agent (e.g., TCEP or DTT), if antibody reduction is required to generate free thiols.

Procedure:

Step 1: Antibody Activation

-

Prepare the mAb solution at a concentration of 1-10 mg/mL in conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMCC solution to the mAb solution. The exact molar excess should be optimized based on the mAb concentration.[9]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[9]

-

Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.

Step 2: Payload Conjugation

-

If the payload does not contain a free thiol, it may need to be generated through reduction of a disulfide bond using a reducing agent like TCEP or DTT. If using DTT, it must be removed prior to conjugation.

-

Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature at a pH of 6.5-7.5.[1]

-

Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or other size-exclusion chromatography methods.

Characterization of the Antibody-Drug Conjugate

Comprehensive characterization is essential to ensure the quality, efficacy, and safety of the ADC.[10][11][16][17][18][19][20][21][22][23]

Key Characterization Assays:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectrophotometry: A quick method to estimate the average DAR by measuring the absorbance of the protein and the payload.[21]

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs based on hydrophobicity.[21]

-

Mass Spectrometry (MS): Provides a precise measurement of the DAR and the distribution of drug-loaded species.

-

-

Analysis of Aggregates, Monomers, and Fragments:

-

Size Exclusion Chromatography (SEC): Separates molecules based on size to quantify the amount of high molecular weight aggregates and low molecular weight fragments.[22]

-

-

Charge Variant Analysis:

-

Ion-Exchange Chromatography (IEX): Separates ADC species based on charge heterogeneity.[22]

-

-

In Vitro Cytotoxicity Assays:

-

MTT or AlamarBlue Assays: To determine the potency (e.g., IC50) of the ADC on target cancer cell lines.[5]

-

-

Binding Affinity:

-

ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

-

Mandatory Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs.[24][25][26][27][28] Upon internalization and cleavage of the linker, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][25][][30][31][32]

Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.

Experimental Workflow for ADC Synthesis and Characterization

The following workflow outlines the key stages in the development of an ADC utilizing a sulfonic acid-containing linker.

Caption: General workflow for the synthesis and characterization of an ADC.

Logical Relationship in PROTAC-Mediated Protein Degradation

PROTACs utilize the cell's ubiquitin-proteasome system to degrade target proteins. A linker connects a target-binding molecule to an E3 ligase-recruiting molecule.[8][33][34][35][36]

Caption: Logical flow of PROTAC-mediated targeted protein degradation.

References

- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antibody Drug Conjugates Bioanalysis - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. proteochem.com [proteochem.com]

- 15. store.sangon.com [store.sangon.com]

- 16. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 17. sciex.com [sciex.com]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. blog.crownbio.com [blog.crownbio.com]

- 22. technosaurus.co.jp [technosaurus.co.jp]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 25. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 26. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 27. adcreview.com [adcreview.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 30. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 31. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 35. PROTAC Linkers | BroadPharm [broadpharm.com]

- 36. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to Bifunctional Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are indispensable tools in modern bioconjugation, serving as molecular bridges that covalently connect two or more molecules.[1] These reagents are fundamental to the development of advanced therapeutics such as antibody-drug conjugates (ADCs), diagnostic agents, and research probes.[2] The strategic selection of a linker is paramount, as its chemical properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate.[3] This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, their diverse chemistries, and practical guidance on their application in bioconjugation.

Core Concepts of Bifunctional Linkers

Bifunctional linkers possess two reactive functional groups, allowing for the covalent linkage of two different molecules.[4] The linker itself can be designed with various properties to control the distance, flexibility, and stability of the final conjugate. Key classifications of bifunctional linkers are based on the identity of their reactive ends and the nature of the spacer arm.

Homobifunctional vs. Heterobifunctional Linkers

-

Homobifunctional Linkers: These linkers have two identical reactive groups and are typically used in a single-step reaction to crosslink molecules with the same functional group.[][6] This can sometimes lead to undesirable polymerization or self-conjugation.[]

-

Heterobifunctional Linkers: Possessing two different reactive groups, these linkers enable sequential, controlled conjugation, minimizing unwanted side reactions.[][6] This two-step approach is particularly advantageous in the construction of complex bioconjugates like ADCs.[7]

Cleavable vs. Non-cleavable Linkers

The choice between a cleavable and non-cleavable linker is critical, especially in drug delivery applications, as it dictates the mechanism of payload release.[8][9]

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon encountering specific triggers within the target cell or tumor microenvironment.[10][11] This targeted release can enhance the therapeutic window and minimize off-target toxicity.[12][13]

-

Acid-Labile Linkers: Hydrazone-based linkers are a common example, designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[10]

-

Enzyme-Cleavable Linkers: Peptide-based linkers, such as those containing valine-citrulline, are cleaved by specific enzymes like cathepsin B, which are often overexpressed in tumor cells.[10]

-

Reducible Linkers: These linkers contain disulfide bonds that are cleaved by the high intracellular concentrations of reducing agents like glutathione.[13]

-

-

Non-cleavable Linkers: These linkers form a stable covalent bond and release the payload only after the complete degradation of the antibody or protein carrier within the lysosome.[10][11] This generally leads to higher stability in circulation and may reduce the "bystander effect," where the released payload affects neighboring, non-target cells.[11] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example of an ADC utilizing a non-cleavable thioether linker.[14]

Common Chemistries in Bioconjugation

The functionality of bifunctional linkers is defined by their reactive groups, which target specific functional groups on biomolecules.

Amine-Reactive Chemistries

Primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, are common targets for bioconjugation.[15]

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[6][16] This is a widely used chemistry for labeling proteins and antibodies.[17]

Sulfhydryl-Reactive Chemistries

The thiol group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines.

-

Maleimides: These groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[16][18] This chemistry is frequently employed in a two-step conjugation process using heterobifunctional linkers like SMCC.[19]

Carbodiimide Chemistry

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[20] It is often used in conjunction with NHS or Sulfo-NHS to increase the efficiency of the reaction and create a more stable amine-reactive intermediate.[2][20]

"Click Chemistry"

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.

-

Copper-Free Click Chemistry (SPAAC): Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[][21] This chemistry involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097).[21]

Photoreactive Linkers

Photoreactive linkers are chemically inert until activated by UV light.[22] This allows for temporal control over the crosslinking reaction. Aryl azides are a common photoreactive group that, upon photolysis, form a highly reactive nitrene intermediate that can react with various functional groups.[22]

Data Presentation: Quantitative Properties of Bifunctional Linkers

The physical and chemical properties of bifunctional linkers are critical for the design of bioconjugates. The following tables summarize key quantitative data for a selection of common linkers.

Table 1: Spacer Arm Lengths of Common Bifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? |

| DSS (Disuccinimidyl suberate) | NHS ester, NHS ester | 11.4 | No |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | No |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester, Sulfo-NHS ester | 12.0 | Yes (Disulfide) |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide (B117702) | 8.3 | No |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | No |

| BMH (Bismaleimidohexane) | Maleimide, Maleimide | 16.1 | No |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 0 | No |

Data compiled from multiple sources.[23][24]

Table 2: In Vivo Stability of Selected ADC Linkers

| Linker Type | Example ADC | Species | Stability Metric | Reference |

| OHPAS (Ortho hydroxy-protected aryl sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies | [21][25] |

| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Unstable due to susceptibility to mouse carboxylesterase 1c | [21][25] |

| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days) | [21] |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days) | [21] |